1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .
Scientific Research Applications
Biological Activities of Neo Carboxylic Acids
A comprehensive review by Dembitsky (2006) highlights the biological activities of more than 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, derived from various natural sources like plants, algae, fungi, marine invertebrates, and microorganisms. These compounds, including derivatives of tertiary butyl groups similar to 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid, demonstrate antioxidant, anticancer, antimicrobial, and antibacterial properties. The review also discusses the potential of these compounds in cosmetic, agronomic, and pharmaceutical industries, suggesting the relevance of such tertiary butyl group-containing compounds in various scientific applications Dembitsky, 2006.
Impact on Microbial Metabolism
Jarboe et al. (2013) examine the inhibitory effects of carboxylic acids on microbial metabolism, specifically in engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The study underscores the potency of these acids as microbial inhibitors due to their frequent use as food preservatives. This insight into the inhibitory mechanisms can inform the engineering of more robust strains for industrial applications, highlighting another dimension of carboxylic acids in scientific research Jarboe et al., 2013.
Environmental and Toxicological Aspects of Synthetic Phenolic Antioxidants
Liu and Mabury (2020) review the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include derivatives of tertiary butyl groups. These SPAs, found in various environmental matrices and human tissues, demonstrate significant toxicological effects, including hepatic toxicity and endocrine disruption. Understanding the environmental behavior and toxicity of such compounds, including their transformation products, is crucial for the development of SPAs with lower toxicity and environmental impact Liu & Mabury, 2020.
Structure-Related Biological Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) explore the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. The study arranges the compounds based on the number of hydroxyl groups and conjugated bonds to understand the correlations between structure and bioactivity. It reveals that the presence of hydroxyl groups influences intermolecular interactions and the cytotoxic potential of these molecules, emphasizing the significance of structural variations in carboxylic acids for their biological activities Godlewska-Żyłkiewicz et al., 2020.
Novel Carboxylic Acid Bioisosteres
Horgan and O’ Sullivan (2021) review the applications of novel carboxylic acid bioisosteres, highlighting their role in overcoming obstacles in drug design related to the carboxylate moiety, such as toxicity issues, reduced metabolic stability, or limited passive diffusion across biological membranes. The review discusses the changes in bioactivity, selectivity, or physiochemical properties brought about by these substitutions, indicating the significance of carboxylic acid bioisosteres in the development of compounds with improved pharmacological profiles Horgan & O’ Sullivan, 2021.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALATTICCPJTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670242 | |
Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |
CAS RN |
885275-13-8 | |
Record name | 1-(1,1-Dimethylethyl) 6-phenyl-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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